Curcumin monoglucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Curcumin monoglucuronide is a metabolite of curcumin, the principal active component of turmeric (Curcuma longa). Curcumin is known for its antioxidant, anti-inflammatory, and anticancer properties. This compound is formed when curcumin undergoes glucuronidation, a process where a glucuronic acid molecule is added to curcumin, enhancing its solubility and excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Curcumin monoglucuronide can be synthesized through the enzymatic glucuronidation of curcumin. This process involves the use of uridine diphosphate glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to curcumin . The reaction typically occurs under mild conditions, with the pH maintained around 7.4 and the temperature at 37°C.
Industrial Production Methods
Industrial production of this compound involves the extraction of curcumin from turmeric, followed by its enzymatic conversion to this compound. The process includes the use of bioreactors to optimize the reaction conditions and increase the yield of the product .
Chemical Reactions Analysis
Types of Reactions
Curcumin monoglucuronide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidative metabolites.
Reduction: It can be reduced to form tetrahydrothis compound.
Substitution: The glucuronic acid moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidative metabolites of this compound.
Reduction: Tetrahydrothis compound.
Substitution: Substituted curcumin derivatives.
Scientific Research Applications
Curcumin monoglucuronide has a wide range of scientific research applications:
Mechanism of Action
Curcumin monoglucuronide exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges reactive oxygen species and inhibits lipid peroxidation.
Anti-inflammatory Activity: It modulates various signaling pathways, including the NF-κB and MAPK pathways, to reduce inflammation.
Anticancer Activity: It induces apoptosis and inhibits cell proliferation by modulating various molecular targets, including p53, Bcl-2, and caspases.
Comparison with Similar Compounds
Curcumin monoglucuronide is compared with other curcumin metabolites, such as:
Curcumin diglucuronide: Another glucuronidated metabolite of curcumin with similar properties but different solubility and excretion profiles.
Tetrahydrocurcumin: A reduced form of curcumin with enhanced antioxidant activity.
Dihydrocurcumin: Another reduced form of curcumin with distinct biological activities.
This compound is unique due to its enhanced solubility and excretion, making it a valuable compound for studying the metabolism and therapeutic potential of curcumin .
Properties
Molecular Formula |
C27H28O12 |
---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(1E,3Z,6E)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxohepta-1,3,6-trienyl]-2-methoxyphenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H28O12/c1-36-20-11-14(5-9-18(20)30)3-7-16(28)13-17(29)8-4-15-6-10-19(21(12-15)37-2)38-27-24(33)22(31)23(32)25(39-27)26(34)35/h3-13,22-25,27,29-33H,1-2H3,(H,34,35)/b7-3+,8-4+,17-13-/t22-,23-,24+,25-,27+/m0/s1 |
InChI Key |
IGNHPXIJRJBNOR-XOAFEWEFSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)/C=C(/C=C/C2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC)\O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C=C(C=CC2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.